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5-fluoro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
5-fluoro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzamide core substituted with a fluorine atom, a tetrazole ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative.
Coupling Reactions: The synthesized tetrazole and thiadiazole intermediates are then coupled with a fluorinated benzoyl chloride derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to a class of heterocyclic compounds that have shown promise in medicinal chemistry. The presence of the thiadiazole and tetrazole rings contributes to its biological activity. Compounds with these structures are often investigated for their potential as antimicrobial , anticonvulsant , and anticancer agents .
Table 1: Biological Activities of Thiadiazole and Tetrazole Derivatives
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, particularly against various strains of bacteria. Research indicates that derivatives containing the thiadiazole ring have demonstrated notable antibacterial effects.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various derivatives, 5-fluoro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide showed significant activity against Staphylococcus aureus and other Gram-positive bacteria. The study utilized disk diffusion methods to measure the inhibition zones, revealing that certain modifications to the compound structure enhanced its antibacterial potency.
Table 2: Antibacterial Activity Against Selected Bacteria
Bacterial Strain | Inhibition Zone Diameter (mm) | Reference |
---|---|---|
Staphylococcus aureus | 20 | |
Bacillus subtilis | 18 | |
Escherichia coli | No significant effect |
Drug Development Potential
Given its diverse biological activities, this compound is being explored as a lead compound for drug development. The combination of the tetrazole and thiadiazole moieties allows for modifications that can enhance efficacy and reduce toxicity.
Research Insights
Recent studies have focused on synthesizing new derivatives based on this compound to evaluate their pharmacological profiles. The incorporation of various substituents has been shown to affect both the solubility and biological activity of the resulting compounds.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-(1H-tetrazol-1-yl)benzamide: Lacks the thiadiazole ring, which may result in different chemical and biological properties.
2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide: Lacks the fluorine atom, which may affect its reactivity and interactions.
5-chloro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide: Substitutes chlorine for fluorine, potentially altering its chemical behavior and biological activity.
Uniqueness
5-fluoro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the fluorine atom and the thiadiazole ring, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for further research and development in various scientific fields.
Biological Activity
5-Fluoro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structural features suggest various mechanisms of action that could be explored for therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the tetrazole and thiadiazole moieties enhances its binding affinity to various enzymes and receptors, potentially leading to inhibition of their activity.
Antimicrobial Activity
Research indicates that compounds containing tetrazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.7 - 2.8 μg/mL |
Escherichia coli | 12.5 - 25 μg/mL |
Candida albicans | 3.92 - 4.01 mM |
Anticancer Activity
Studies have suggested that similar compounds may possess anticancer properties by inducing apoptosis in cancer cells. The structural characteristics of the compound allow it to interact with DNA and inhibit cell proliferation pathways .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties against agricultural pests. Experimental data show that it can effectively reduce populations of pests like Tetranychus cinnabarinus, indicating potential use in agricultural applications .
Case Study 1: Antibacterial Efficacy
A study conducted by Huang et al. demonstrated the antibacterial efficacy of a related compound containing a thiadiazole ring against clinical strains of bacteria. The results indicated that modifications in the chemical structure significantly influenced the antimicrobial activity, suggesting a structure-activity relationship (SAR) that could be leveraged in drug design .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of tetrazole derivatives against Candida species, reporting MIC values comparable to standard antifungal agents like fluconazole . This highlights the potential for developing new antifungal therapies based on similar chemical scaffolds.
Properties
Molecular Formula |
C10H6FN7OS |
---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
5-fluoro-2-(tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6FN7OS/c11-6-1-2-8(18-4-12-16-17-18)7(3-6)9(19)14-10-15-13-5-20-10/h1-5H,(H,14,15,19) |
InChI Key |
SFSODNAZKOKXCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NC2=NN=CS2)N3C=NN=N3 |
Origin of Product |
United States |
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